molecular formula C17H14N2O2S B2916770 3-(pyridin-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1797860-59-3

3-(pyridin-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B2916770
CAS No.: 1797860-59-3
M. Wt: 310.37
InChI Key: PXSJNDBVYIBZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(pyridin-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound that features a benzamide core substituted with pyridin-2-yloxy and thiophen-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of Pyridin-2-yloxy Intermediate: Pyridine-2-ol is reacted with a suitable halogenating agent to form pyridin-2-yloxy halide.

    Formation of Thiophen-2-ylmethyl Intermediate: Thiophene is functionalized to introduce a methyl group, often through Friedel-Crafts alkylation.

    Coupling Reaction: The pyridin-2-yloxy halide and thiophen-2-ylmethyl intermediate are coupled with a benzamide derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The pyridin-2-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(pyridin-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but often include key signaling pathways or metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-(pyridin-2-yloxy)-N-(phenylmethyl)benzamide: Similar structure but with a phenyl group instead of a thiophene.

    3-(pyridin-2-yloxy)-N-(furan-2-ylmethyl)benzamide: Similar structure but with a furan group instead of a thiophene.

Uniqueness

The presence of the thiophen-2-ylmethyl group in 3-(pyridin-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications.

Properties

IUPAC Name

3-pyridin-2-yloxy-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-17(19-12-15-7-4-10-22-15)13-5-3-6-14(11-13)21-16-8-1-2-9-18-16/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSJNDBVYIBZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.